

Molecular weight and formula of (R)-Exatecan Intermediate 1

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Compound of Interest

Compound Name: (R)-Exatecan Intermediate 1

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An In-depth Technical Guide to (R)-Exatecan Intermediate 1

This guide provides detailed information on the molecular properties, synthesis, and role of **(R)-Exatecan Intermediate 1**, a key building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile

(R)-Exatecan Intermediate 1, also referred to as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial precursor for the camptothecin analog, Exatecan.^{[1][3]} Its physicochemical properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₁₃ NO ₅	^{[4][5][6]}
Molecular Weight	263.25 g/mol	^{[4][5][6]}
CAS Number	110351-91-2	^[2]
Appearance	Off-white to yellow solid	^[4]

Role in Exatecan Synthesis

(R)-Exatecan Intermediate 1 is a tricyclic lactone that forms a core component of the hexacyclic structure of Exatecan.^[1] Exatecan and its derivatives are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells.^{[1][7]} The synthesis of Exatecan typically involves the condensation of this intermediate with another key fragment, often referred to as "EXA-aniline," followed by further chemical modifications.^[8]

Synthetic Methodologies

The synthesis of the racemic form, (rac)-Exatecan Intermediate 1, has been approached through various routes. Two notable pathways are highlighted below, providing a strategic overview for process development.

Route 1: The Citrazinic Acid Pathway

This pathway commences with the readily available and economical starting material, citrazinic acid.^[1] The synthesis involves a multi-step process that includes:

- Chlorination: Conversion of citrazinic acid to 2,6-dichloro-isonicotinic acid.^[1]
- Esterification and Ortho-directed Metalation: These steps are followed by a Wittig reaction to build the carbon skeleton.^[1]
- Dihydroxylation and Cyclization: A racemic dihydroxylation, often using reagents like osmium tetroxide, produces a diol which is then cyclized to yield the final tricyclic lactone intermediate.^[1]

Route 2: The 6-Chloro-2-methoxynicotinic Acid Pathway

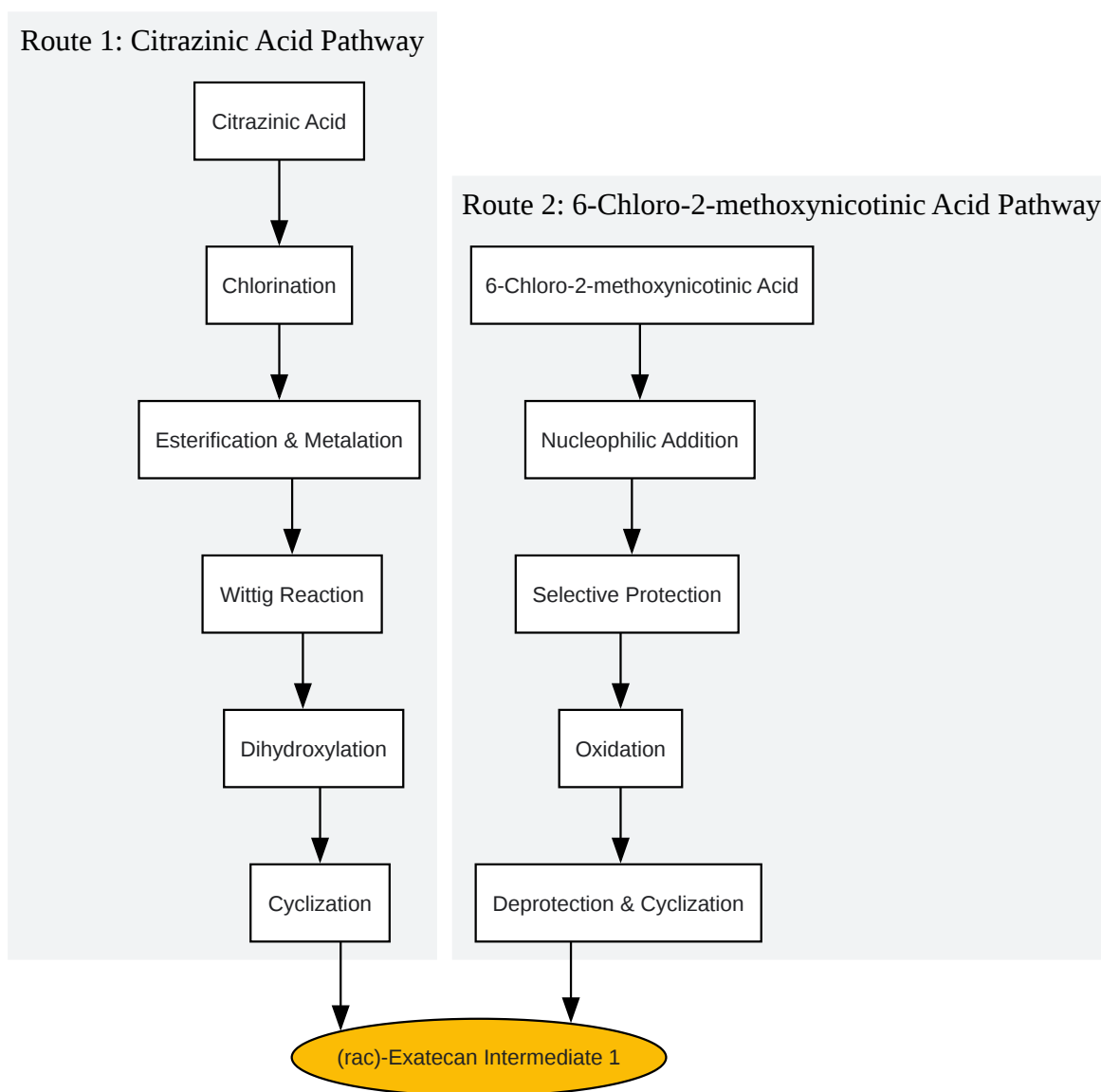
A more recent approach designed for the racemic synthesis involves the following key transformations:

- Nucleophilic Addition: The starting material, 6-chloro-2-methoxynicotinic acid, undergoes a nucleophilic addition with 1-(tert-butyldimethylsilyloxy)butan-2-one.^[1]
- Selective Protection: The resulting intermediate is protected using an acetal and a benzyl group.^[1]

- Oxidation, Deprotection, and Cyclization: The synthesis concludes with an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to afford (rac)-Exatecan Intermediate 1.^[1] This route is reported to have an overall yield of 31.23% over 5 steps.^[1]

Visualizing the Synthetic Workflow

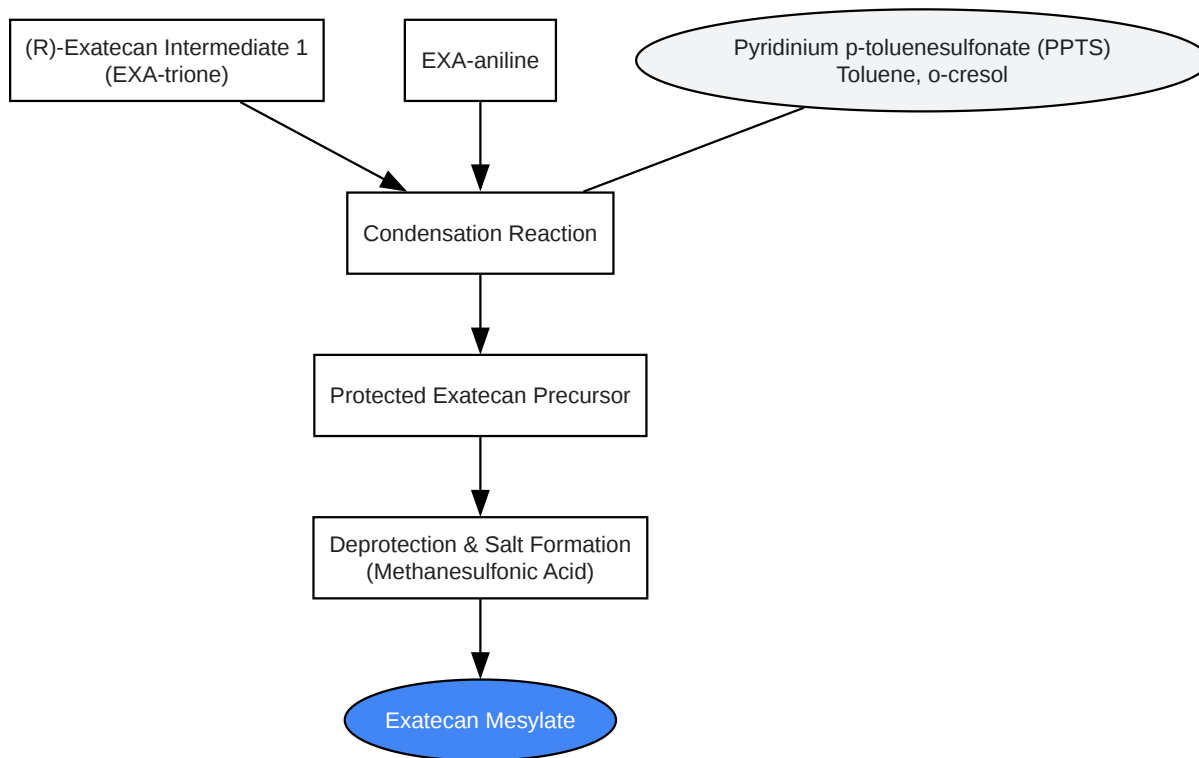
The following diagram illustrates a generalized workflow for the synthesis of (rac)-Exatecan Intermediate 1, comparing the two pathways described.



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Caption: Comparative workflow of two synthetic routes to (rac)-Exatecan Intermediate 1.

The subsequent step in the synthesis of Exatecan involves the condensation of this intermediate with a substituted aniline derivative. The diagram below outlines this key convergent step.



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Caption: Convergent synthesis of Exatecan Mesylate from **(R)-Exatecan Intermediate 1**.

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